molecular formula C9H8N2O B11922527 (1,5-Naphthyridin-4-yl)methanol

(1,5-Naphthyridin-4-yl)methanol

Cat. No.: B11922527
M. Wt: 160.17 g/mol
InChI Key: BMPCKYJVDORTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-Naphthyridin-4-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. This compound features a naphthyridine ring system with a hydroxymethyl group attached to the fourth position. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-4-yl)methanol typically involves the functionalization of the naphthyridine ring. One common method is the reduction of (1,5-Naphthyridin-4-yl)methanone using a reducing agent such as sodium borohydride. The reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature, yielding this compound as the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (1,5-Naphthyridin-4-yl)methanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with alkyl halides can yield N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: (1,5-Naphthyridin-4-yl)methanone.

    Reduction: Various reduced derivatives.

    Substitution: N-alkylated this compound derivatives.

Scientific Research Applications

(1,5-Naphthyridin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1,5-Naphthyridin-4-yl)methanol is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

    1,5-Naphthyridin-4-yl)methanone: An oxidized form of (1,5-Naphthyridin-4-yl)methanol.

    N-alkylated this compound derivatives: Compounds where the hydroxymethyl group is substituted with various alkyl groups.

Uniqueness: this compound is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(1,5-Naphthyridin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound features a hydroxymethyl group attached to a naphthyridine structure, which enhances its chemical reactivity and biological activity. It is primarily investigated for its potential as an antimicrobial and anticancer agent .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The mechanism involves interference with bacterial DNA replication processes.

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and T47D (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines suggest moderate to high potency against tumor growth .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in critical cellular processes. For example, it is believed to inhibit enzymes related to DNA repair and replication, which is crucial for its anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 50 to 150 µg/mL depending on the cell type .
  • Antimicrobial Efficacy : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL against certain strains.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL)
HeLa72.33
T47D56.40

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,5-naphthyridin-4-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-3-5-10-8-2-1-4-11-9(7)8/h1-5,12H,6H2

InChI Key

BMPCKYJVDORTKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.